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molecular formula C14H20N2O2 B8438636 2-{N-[2-oxo-2-(1,2,3,4-Tetrahydro-2-isoquinolyl)ethyl]methylamino}ethanol

2-{N-[2-oxo-2-(1,2,3,4-Tetrahydro-2-isoquinolyl)ethyl]methylamino}ethanol

Cat. No. B8438636
M. Wt: 248.32 g/mol
InChI Key: CRMIFLQUWPWLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914092

Procedure details

The procedure is similar to that described in Example 6a), reacting 4.78 g (23 mmol) of 2-(2-chloroacetyl)-1,2,3,4-tetrahydroisoquinoline and 3 g (40 mmol) of 2-(methylamino)ethanol.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=[O:4].[CH3:15][NH:16][CH2:17][CH2:18][OH:19]>>[O:4]=[C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)[CH2:2][N:16]([CH3:15])[CH2:17][CH2:18][OH:19]

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
ClCC(=O)N1CC2=CC=CC=C2CC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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